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Compound of Interest

Compound Name: 5-lodo-2,3-dimethoxypyridine

Cat. No.: B3022012

Abstract

5-lodo-2,3-dimethoxypyridine is a halogenated and substituted pyridine derivative that serves
as a highly versatile and valuable building block in modern medicinal chemistry.[1] Its unique
structural features—a pyridine core, two methoxy groups, and a strategically placed iodine
atom—offer a trifecta of properties that are highly advantageous for the synthesis of complex,
biologically active molecules. The iodine atom, in particular, acts as a versatile synthetic handle
for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of
diverse molecular fragments. This guide provides an in-depth exploration of the potential
applications of 5-lodo-2,3-dimethoxypyridine, focusing on its role as a key intermediate in the
development of targeted therapeutics such as kinase inhibitors and G protein-coupled receptor
(GPCR) modulators. We will delve into the causality behind its synthetic utility, provide
exemplary protocols, and illustrate its strategic importance in drug discovery workflows.

Physicochemical Profile and Strategic Significance

5-lodo-2,3-dimethoxypyridine is a solid organic compound characterized by a pyridine ring
functionalized with two methoxy groups at positions 2 and 3, and an iodine atom at position 5.
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Property Value Source
CAS Number 1138444-04-8 [1]
Molecular Formula C7HsINO:2 [1]
Molecular Weight 265.05 g/mol [1]
Appearance Solid

SMILES COclcc(l)enclOC

InChi Key CGVJUVQHBWCVFC-

UHFFFAOYSA-N

The strategic value of this molecule in medicinal chemistry arises from the specific
contributions of its constituent parts:

o Pyridine Core: The pyridine ring is a common scaffold in a multitude of approved drugs. Its
nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate
in Tt-stacking interactions with biological targets.

o Dimethoxy Groups: The methoxy groups at the 2- and 3-positions significantly influence the
electronic properties of the pyridine ring. They are electron-donating groups that can
modulate the reactivity of the scaffold and can also serve as hydrogen bond acceptors,
contributing to the binding affinity of the final compound.

» lodine Atom: This is the molecule's primary point of synthetic versatility. The carbon-iodine
bond is relatively weak, making it an excellent leaving group in a variety of transition-metal-
catalyzed cross-coupling reactions. This allows for the late-stage introduction of complex
chemical moieties, a highly desirable feature in drug discovery for building structure-activity
relationships (SAR).

Caption: Chemical structure of 5-lodo-2,3-dimethoxypyridine.

Application as a Core Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their
dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target
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for therapeutic intervention.[2] Many kinase inhibitors are designed to compete with ATP for
binding in the enzyme's active site. The pyridine scaffold present in 5-lodo-2,3-
dimethoxypyridine is an excellent starting point for designing such inhibitors.

Rationale for Use

The true power of 5-lodo-2,3-dimethoxypyridine in this context lies in its capacity for
diversification through cross-coupling reactions. The iodine at the C5 position allows for the
strategic introduction of various substituents that can extend into different pockets of the kinase
active site, thereby enhancing potency and selectivity. For instance, pyrido[2,3-d]pyrimidin-7-
one based molecules have been successfully developed as potent inhibitors of Receptor-
Interacting Protein Kinase-2 (RIPK2).[2] The synthesis of such fused ring systems often begins
with appropriately substituted pyridines.

Synthetic Workflow and Experimental Protocol

A common strategy involves using a Suzuki coupling reaction to introduce a new carbon-
carbon bond at the C5 position. This reaction is highly robust and tolerates a wide range of
functional groups.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/33601309/
https://www.benchchem.com/product/b3022012?utm_src=pdf-body
https://www.benchchem.com/product/b3022012?utm_src=pdf-body
https://www.benchchem.com/product/b3022012?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33601309/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Aryl/Heteroaryl Boronic Acid
or Ester

G—Iodo-2,3-dimethoxypyridine

Pd Catalyst (e.g., Pd(PPhs)a4)
+ Base (e.g., K2CO3)

Suzuki Coupling Reaction

5-Aryl-2,3-dimethoxypyridine
(Kinase Inhibitor Precursor)

Final Kinase Inhibitor

Click to download full resolution via product page
Caption: Synthetic workflow for kinase inhibitors.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of 5-

lodo-2,3-dimethoxypyridine with a generic arylboronic acid.

e Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 5-lodo-2,3-dimethoxypyridine (1.0 eq), the desired arylboronic acid

(1.2 eq), and a base such as potassium carbonate (2.5 eq).

» Catalyst Addition: Add the palladium catalyst, for example,
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, 0.05 eq).

e Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic

solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
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e Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate
and wash with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product via flash column chromatography on silica
gel to yield the desired 5-aryl-2,3-dimethoxypyridine derivative.

Application as a Precursor for GPCR Modulators

G protein-coupled receptors (GPCRS) are the largest family of cell surface receptors and are
the targets of over one-third of all modern drugs.[3] While traditional GPCR drugs target the
primary (orthosteric) binding site, there is growing interest in developing allosteric modulators
that bind to a distinct site on the receptor.[4][5] Allosteric modulators can offer greater subtype
selectivity and a more nuanced control of receptor signaling.[6]

Rationale for Use

The development of GPCR modulators requires fine-tuning of molecular structure to achieve
the desired effect—be it positive allosteric modulation (PAM), negative allosteric modulation
(NAM), or silent allosteric modulation (SAM).[6] The 5-lodo-2,3-dimethoxypyridine scaffold
provides an excellent platform for this exploration. The pyridine core can anchor the molecule
in a binding pocket, while the substituent introduced at the C5 position via cross-coupling can
be systematically varied to probe the allosteric site and optimize pharmacological activity.
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Caption: Mechanism of GPCR allosteric modulation.

Key Synthetic Reactions for Elaboration

Beyond the Suzuki coupling, other reactions are crucial for building GPCR modulators from this
scaffold. The Sonogashira coupling, which forms a carbon-carbon triple bond, is particularly

useful for introducing rigid linkers, while the Buchwald-Hartwig amination introduces nitrogen-
based functional groups.
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. Reagents & Rationale in Drug
Reaction . Product Type .
Conditions Design

Terminal Alkyne, Pd .
Introduces a rigid,
catalyst (e.g.,
Sonogashira Coupling  Pd(PPhs)2Cl2), Cu(l) Alkynyl-pyridine

salt (e.g., Cul), Base

linear linker to probe

deep, narrow binding

pockets.
(e.g., EtsN)
Alkene, Pd catalyst Creates a more
] (e.g., Pd(OACc)2), Base o flexible unsaturated
Heck Coupling ) Alkenyl-pyridine )
(e.g., EtsN), Ligand linker compared to the
(e.g., P(o-tolyl)s) Sonogashira product.
Forms C-N bonds,
Amine (Rz2NH), Pd allowing the
Buchwald-Hartwig catalyst, Ligand (e.g., ] o introduction of amines
o Amino-pyridine ] )
Amination BINAP), Base (e.qg., which are common in
NaOtBu) GPCR ligands for
forming salt bridges.
A versatile C-C bond
Organostannane (R- . ]
) ) o formation that is
Stille Coupling SnBus), Pd catalyst Aryl/Alkyl-pyridine

tolerant of many
(e.g., Pd(PPhs)a) _
functional groups.

Conclusion

5-lodo-2,3-dimethoxypyridine represents a strategically vital building block for medicinal
chemists engaged in drug discovery. Its pre-installed functional handles—the pyridine nitrogen,
the dimethoxy groups, and most importantly, the C5 iodine atom—provide a robust platform for
the rapid and efficient synthesis of compound libraries targeting critical protein classes. The
ability to perform late-stage functionalization via a suite of reliable cross-coupling reactions
makes it an ideal starting material for developing structure-activity relationships for complex
targets like kinases and GPCRs. As the demand for more selective and potent therapeutics
continues to grow, the judicious use of such versatile chemical intermediates will remain a
cornerstone of successful drug development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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